(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
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Overview
Description
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new isoxazole derivatives.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-dimethylisoxazole
- 3-Bromo-5-aminomethyl-4,5-dihydroisoxazole
- 5-Isoxazolemethanamine, 3-bromo-4,5-dihydro-
Uniqueness
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is unique due to its specific substitution pattern and the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
115328-79-5 |
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Molecular Formula |
C4H7BrN2O |
Molecular Weight |
179.02 g/mol |
IUPAC Name |
3-bromo-N-methyl-4,5-dihydro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C4H7BrN2O/c1-6-4-2-3(5)7-8-4/h4,6H,2H2,1H3 |
InChI Key |
NSCZZOOSEYHLQE-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1Br)CN |
Canonical SMILES |
CNC1CC(=NO1)Br |
Origin of Product |
United States |
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